Argemonine

Description

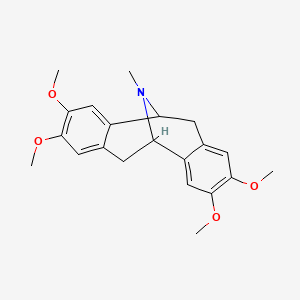

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOWCPFWLCIQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937134 | |

| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6901-16-2, 16584-62-6, 5531-95-3 | |

| Record name | Dibenzo(a,e)cycloocten-5,11-imine, 5,6,11,12-tetrahydro-2,3,8,9-tetramethoxy-13-methyl-, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argemonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Argemonine, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Argemonine, (.+-.)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Argemonine Biosynthesis and Metabolic Pathways

Identification of Key Precursors and Early Biosynthetic Steps for Argemonine

The biosynthesis of this compound, like many other benzylisoquinoline alkaloids, originates from the amino acid tyrosine. The initial steps involve the decarboxylation of tyrosine to dopamine (B1211576) (PubChem CID: 681) and the deamination of tyrosine to p-hydroxyphenylacetaldehyde (PubChem CID: 10469) nih.govacs.org. These two key precursors then undergo a Pictet-Spengler condensation reaction.

The condensation of dopamine and p-hydroxyphenylacetaldehyde is catalyzed by the enzyme norcoclaurine synthase (NCS), yielding (S)-norcoclaurine (PubChem CID: 161833) acs.orgoup.com. This step represents the first committed reaction in the BIA pathway acs.org. Subsequent methylation reactions, primarily mediated by S-adenosyl methionine (SAM)-dependent O-methyltransferases, convert (S)-norcoclaurine to (S)-coclaurine (PubChem CID: 161834) acs.org. Further N-methylation and hydroxylation by enzymes such as N-methylcoclaurine 3'-hydroxylase (NMTC) lead to the formation of the pivotal intermediate, (S)-reticuline (PubChem CID: 643872) nih.govacs.org. (S)-Reticuline serves as a central branch point from which various classes of tetrahydroisoquinoline (THIQ) alkaloids diverge nih.govacs.org.

Enzymatic Transformations and Gene Involvement in this compound Formation

The transformation of (S)-reticuline into the pavine (B1216701) alkaloid scaffold, and subsequently this compound, involves specific enzymatic steps. While the complete biosynthetic pathway to pavine alkaloids is not entirely elucidated, it is generally speculated that they are derived from (S)-reticuline or a similar benzyl (B1604629) THIQ analog through an intramolecular cyclization acs.orgresearchgate.net. This cyclization is thought to occur at either the C3 or C4 position of the tetrahydroisoquinoline ring, forming the characteristic pavine (PubChem CID: 419775) or isopavine scaffold acs.org.

Role of Benzylisoquinoline Alkaloid (BIA) Pathways

This compound is a member of the isoquinoline (B145761) alkaloid family, and its biosynthesis is integrated within the broader BIA metabolic network nih.govucl.ac.uk. The BIA pathway is well-characterized for its early common steps, involving enzymes like NCS and various O- and N-methyltransferases frontiersin.orgnih.govoup.com. These enzymes establish the fundamental benzylisoquinoline core and introduce key functional groups that dictate the downstream branching into diverse alkaloid classes, including protoberberines (e.g., berberine (B55584), PubChem CID: 2353) and benzophenanthridines (e.g., sanguinarine, PubChem CID: 5147) oup.comscielo.org.mx.

Specific Enzymes in this compound Biosynthesis (e.g., Berberine Bridge Enzyme)

While the Berberine Bridge Enzyme (BBE) (PubChem CID: 161837) is a well-known FAD-dependent oxidoreductase that catalyzes the stereospecific oxidation and methylene (B1212753) bridge formation of (S)-reticuline to (S)-scoulerine (PubChem CID: 161837), marking a branch point for protoberberine alkaloid biosynthesis, it is not directly involved in the formation of the pavine skeleton nih.govnih.govoup.com.

A more direct enzymatic link to pavine alkaloid biosynthesis has been identified with Pavine N-methyltransferase (PavNMT) . This enzyme, characterized from Thalictrum flavum, exhibits a preference for (+/-)-pavine and (S)-reticuline as substrates frontiersin.orgnih.gov. The characterization of PavNMT represents a significant step in understanding the specific enzymatic machinery within the pavine alkaloid branch pathway, strongly suggesting that pavine is an intermediate that undergoes N-methylation to form this compound nih.govnih.gov. Other N-methyltransferases, such as reticuline (B1680550) N-methyltransferase (RNMT), also play roles in the formation of quaternary alkaloids like magnoflorine (B1675912) (PubChem CID: 161842) from (S)-corytuberine (PubChem CID: 161841), which are also derived from (S)-reticuline nih.govacs.org.

Regulation of this compound Biosynthesis in Planta

The biosynthesis of specialized metabolites like this compound in plants is a complex process subject to intricate regulatory mechanisms. These mechanisms involve genetic control and are influenced by a diverse array of biotic and abiotic environmental factors mdpi.com. In Argemone mexicana, alkaloid synthesis is a complex process involving the participation of different tissues and multilevel regulatory mechanisms scielo.org.mxmdpi.com. Studies have indicated that patterns of alkaloid tissue distribution are established from very early developmental stages, suggesting the involvement of transport systems scielo.org.mxmdpi.com. Discrepancies between transcript levels and alkaloid accumulation in different tissues of A. mexicana suggest the operation of post-transcriptional controls and enzyme catalytic flexibility in regulating the pathway scielo.org.mx.

In Vitro and In Planta Studies on this compound Biosynthetic Intermediates

Elucidating the complete biosynthetic pathways of plant natural products, including this compound, often requires a combination of in vitro and in planta studies. Plant cell cultures have been instrumental in the isolation and cloning of many enzymes involved in isoquinoline alkaloid biosynthesis from various species like Eschscholzia californica, Papaver somniferum, and Coptis japonica nih.gov. These cultures can be used for controlled production of secondary metabolites, though yields can sometimes be low due to genetic and epigenetic instability snscourseware.orgscholaris.ca.

Advanced techniques, such as single-cell 'omics technologies, are being developed to provide deeper insights into metabolic pathways at the cellular level. These methods aim to identify specific cell types where different biosynthetic reactions occur, map the transport of biosynthetic intermediates and final products, and ultimately develop models for how cellular localization controls plant metabolism snscourseware.orgscholaris.ca. Traditional methods like tracer techniques using labeled compounds, studies with isolated organs and tissues, grafting, and the use of mutant strains have also been employed to investigate biosynthetic pathways and identify intermediates.

Comparative Biosynthesis of this compound within the Pavine Alkaloid Class

This compound belongs to the pavine alkaloid class, which also includes compounds like eschscholtzidine (B1206639) (PubChem CID: 161840), platycerine (PubChem CID: 161843), munitagine (PubChem CID: 161844), and northis compound (PubChem CID: 161845) ucl.ac.ukmdpi.com. These alkaloids are found in a limited number of plant families, notably Papaveraceae (e.g., Argemone, Eschscholzia, Roemeria), Berberidaceae, Lauraceae, and Ranunculaceae nih.govucl.ac.uk.

The biosynthesis of pavine alkaloids is generally understood to proceed through tetrahydrobenzylisoquinoline intermediates, with (S)-reticuline being a key precursor. The defining feature of the pavine skeleton is its unique cyclization pattern, distinct from other BIA classes like protoberberines or aporphines acs.orgresearchgate.net. While the precise enzymatic steps for the cyclization from a reticuline-like precursor to the pavine scaffold are still an area of ongoing research, the characterization of enzymes like Pavine N-methyltransferase highlights a crucial step in the diversification of this alkaloid class frontiersin.orgnih.gov. The N-methylation of pavine to this compound is a specific transformation within this class, differentiating this compound from its desmethyl precursor nih.gov. Comparative studies of these enzymes and their substrate specificities across different plant species that produce pavine alkaloids are essential for a comprehensive understanding of their divergent biosynthetic routes.

Chemical Synthesis and Structural Modification of Argemonine and Analogues

Total Synthesis Approaches to Argemonine

The total synthesis of this compound, a molecule with a complex three-dimensional arrangement, presents a significant challenge that has been met with innovative chemical strategies. These approaches not only provide access to the natural product but also offer platforms for the synthesis of analogs for further biological investigation.

Retrosynthetic Analysis and Key Reaction Strategies

A retrosynthetic analysis of this compound reveals that the core pavine (B1216701) skeleton can be disconnected at the C-N and C-C bonds that form the bridged system. A common strategy involves the construction of a suitably substituted tetrahydroisoquinoline precursor, which can then undergo an intramolecular cyclization to form the characteristic bridged ring system.

One notable approach to the synthesis of (-)-argemonine (B1200896) begins with a chiral isoquinolinium salt. A key transformation in this pathway is the oxidation of the isoquinolinium salt to an isoquinolinone derivative using potassium ferricyanide. This step is crucial for introducing the necessary functionality for subsequent bond formations. The synthesis proceeds through the following key reactions:

Potassium Ferricyanide Oxidation: This reaction converts the isoquinolinium salt into an isoquinolinone, creating a key intermediate for further elaboration.

Grignard Reaction: The addition of a Grignard reagent, specifically (3,4-dimethoxyphenyl)methylmagnesium chloride, to the isoquinolinone introduces the second aromatic ring required for the pavine skeleton.

Reduction: The resulting iminium ion is then reduced, often using a hydride reducing agent like lithium aluminum hydride, to form a 1,2-dihydroisoquinoline.

Pictet-Spengler type Cyclization: An acid-catalyzed intramolecular cyclization of a key intermediate, often a secondary amine, leads to the formation of the bridged pavine skeleton. This reaction is a cornerstone in the synthesis of many isoquinoline (B145761) alkaloids.

N-methylation: The final step typically involves the methylation of the secondary amine to yield this compound.

This strategic sequence of reactions allows for the controlled construction of the complex tetracyclic framework of this compound.

Enantioselective Synthesis Methodologies for this compound

Achieving the correct stereochemistry is paramount in the synthesis of natural products like (-)-argemonine. Enantioselective methods are employed to control the formation of chiral centers and ultimately yield the desired enantiomer.

A successful enantioselective synthesis of (-)-argemonine has been reported, which cleverly utilizes a chiral auxiliary approach. The synthesis commences with a chiral isoquinolinium salt derived from a chiral amine. This initial chirality directs the stereochemical outcome of subsequent reactions.

A key stereocontrolling step in this synthesis is the diastereoselective reduction of a dihydroisoquinolinium salt. The use of a bulky reducing agent at a low temperature can favor the formation of one diastereomer over the other. The chiral auxiliary, attached to the nitrogen atom, influences the facial selectivity of the hydride attack, leading to a high diastereomeric excess. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched tetrahydroisoquinoline precursor, which is then carried forward to complete the synthesis of (-)-argemonine.

This methodology highlights the power of chiral auxiliaries in directing the stereochemical course of a reaction sequence, enabling the efficient and enantioselective total synthesis of complex natural products.

Semisynthesis of this compound Derivatives

While total synthesis provides a powerful tool for accessing this compound and its analogs, semisynthesis offers a more direct route to derivatives by chemically modifying the natural product itself or its close precursors. This approach is particularly valuable for rapidly generating a library of related compounds for structure-activity relationship studies.

For instance, the secondary amine precursor to this compound, northis compound, which can be isolated from natural sources or obtained through total synthesis, serves as a versatile starting point for semisynthesis. N-alkylation of northis compound with various alkyl halides can lead to a range of N-substituted this compound derivatives. This allows for the systematic exploration of the influence of the N-substituent on the biological activity of the molecule.

Furthermore, modifications to the aromatic rings of this compound or its precursors can be achieved through various synthetic transformations. For example, demethylation of the methoxy (B1213986) groups followed by re-alkylation with different alkyl groups can provide access to a variety of ether analogs. These semisynthetic strategies are instrumental in fine-tuning the pharmacological properties of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies involve systematically modifying the structure of the molecule and evaluating the impact of these changes on its biological effects.

Impact of Core Skeleton Modifications on Biological Activity

The rigid, bridged tetracyclic core of this compound, known as the pavine skeleton, is a key determinant of its biological activity. Modifications to this core structure can have a profound impact on how the molecule interacts with its biological targets.

Studies on related pavine alkaloids have shown that alterations to the bridged ring system can significantly affect their pharmacological properties. For example, the stereochemistry of the bridgehead carbons is often critical for activity. Changes in the relative orientation of the two aromatic rings, as dictated by the core skeleton, can influence the molecule's ability to bind to specific receptors or enzymes.

Furthermore, the degree of saturation in the heterocyclic rings can also play a role. While this compound possesses a fully saturated bridged system, the introduction of double bonds could alter the conformation of the molecule and, consequently, its biological profile. The exploration of simplified or constrained analogs of the pavine skeleton is an active area of research aimed at identifying the minimal structural requirements for a desired biological effect.

Substituent Effects on Pre-clinical Pharmacological Potency and Selectivity

The nature and position of substituents on the aromatic rings and the nitrogen atom of the this compound scaffold are critical for modulating its pharmacological potency and selectivity. SAR studies have begun to elucidate the role of these substituents.

The methoxy groups on the two aromatic rings are known to be important for the activity of many isoquinoline alkaloids. The number and position of these groups can influence the molecule's lipophilicity, electronic properties, and its ability to form hydrogen bonds with biological targets. The systematic replacement of these methoxy groups with other substituents, such as hydroxyl, halogen, or alkyl groups, can provide valuable insights into the specific interactions that govern biological activity.

The following table summarizes the key structural features of this compound and their potential influence on biological activity based on general principles of medicinal chemistry and studies of related alkaloids.

| Structural Feature | Potential Influence on Biological Activity |

| Pavine Core Skeleton | Dictates the overall three-dimensional shape and rigidity of the molecule, which is crucial for receptor binding. |

| Stereochemistry | The absolute configuration of the chiral centers significantly impacts biological activity, with one enantiomer often being more active than the other. |

| Aromatic Ring Substituents (Methoxy Groups) | Influence lipophilicity, electronic distribution, and potential for hydrogen bonding with biological targets. Their number and position are critical. |

| Nitrogen Atom and N-Substituent | Affects the basicity of the molecule and can be a key point of interaction with biological targets. The size and nature of the N-substituent can modulate potency and selectivity. |

Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological systems. Like many natural products, this compound is a chiral molecule, meaning it exists as non-superimposable mirror images known as enantiomers. The specific spatial configuration of these enantiomers can lead to significant differences in their pharmacological and toxicological profiles, as they interact differently with chiral biological targets such as enzymes and receptors.

While comprehensive comparative studies on the biological activities of the individual enantiomers of this compound are not extensively documented in publicly available research, the foundational principles of stereochemistry in drug action provide a strong basis for understanding its potential molecular interactions. The concept of chiral recognition dictates that one enantiomer of a drug may fit more precisely into the binding site of a target protein, much like a key fits into a lock, leading to a more potent biological response. The other enantiomer, in contrast, may exhibit lower affinity, a different type of activity, or even be inactive.

In the case of this compound, the naturally occurring form is predominantly the (-)-argemonine enantiomer. Studies on the alkaloid content of Argemone gracilenta have shown that (-)-argemonine constitutes over 90% of the total alkaloids present in the plant. nih.gov This high enantiomeric excess in nature suggests that the biosynthetic pathways in the plant are stereospecific and that (-)-argemonine is the biologically relevant isomer in its natural context. Consequently, most of the biological activity attributed to this compound in studies using extracts or isolated natural products is likely due to the (-)-enantiomer.

The precise influence of this compound's stereocenters on its molecular interactions would depend on the specific target. For a given receptor or enzyme, the spatial orientation of the substituents around the chiral carbons of the this compound molecule would determine the strength and nature of the binding. Hydrogen bonds, hydrophobic interactions, and electrostatic interactions are all highly sensitive to the three-dimensional structure of the ligand. Therefore, it is highly probable that the (+)- and (-)-enantiomers of this compound would exhibit different potencies and possibly even different pharmacological effects if they were to be synthesized and tested separately.

Development of Novel this compound Analogues for Targeted Research Applications

The development of novel analogues of natural products is a common strategy in medicinal chemistry to explore and optimize their biological activities, improve their pharmacokinetic properties, and elucidate their mechanisms of action. By systematically modifying the chemical structure of a parent compound like this compound, researchers can design probes to investigate specific biological pathways or develop new therapeutic agents with enhanced potency and selectivity.

While the development of this compound analogues for targeted research applications is an area with limited publicly available information, the known biological activities of this compound provide a strong rationale for such endeavors. A significant area of interest is its anti-proliferative activity. Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown its activity against M12.C3.F6 (murine B-cell lymphoma), RAW 264.7 (murine macrophage), and HeLa (human cervical cancer) cell lines. nih.gov

This anti-proliferative effect makes this compound a lead compound for the design and synthesis of analogues with potential as anticancer agents. Structural modifications could be aimed at:

Enhancing Potency: Altering functional groups on the this compound scaffold to increase its affinity for its biological target(s) in cancer cells.

Improving Selectivity: Modifying the structure to reduce toxicity towards non-cancerous cells, thereby increasing the therapeutic window.

Elucidating Mechanism of Action: Creating a library of analogues with systematic structural changes can help identify the key pharmacophoric features required for its anti-proliferative activity. This, in turn, can aid in identifying the specific molecular target(s) through which this compound exerts its effects.

The development of such analogues would involve chemical synthesis to create derivatives with modifications at various positions of the this compound molecule. These new compounds would then be subjected to a battery of biological assays to evaluate their effects on cell viability, cell cycle progression, and apoptosis in different cancer cell lines.

Below is a hypothetical data table illustrating how the anti-proliferative activity of newly synthesized this compound analogues could be presented.

| Compound | Modification | HeLa IC₅₀ (µM) | M12.C3.F6 IC₅₀ (µM) | RAW 264.7 IC₅₀ (µM) |

| This compound | Parent Compound | 12.1 | 2.8 | 2.5 |

| Analogue 1 | Demethylation at C-7 | 15.3 | 4.1 | 3.8 |

| Analogue 2 | Hydroxylation at C-2' | 8.5 | 1.9 | 1.7 |

| Analogue 3 | N-oxide formation | >50 | >50 | >50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such studies would be instrumental in advancing our understanding of the therapeutic potential of this compound and could lead to the development of novel research tools or even new drug candidates for the treatment of cancer.

Mechanistic Investigations of Argemonine S Biological Activities

Argemonine’s Interactions with Cellular Signaling Pathways

This compound has been identified as a protein kinase inhibitor, suggesting its potential to interfere with critical phosphorylation events that regulate cellular activity wikipedia.org. Its presence in plant extracts and mixtures has been associated with broader modulatory effects on key inflammatory and proliferative pathways.

While specific direct studies detailing this compound's precise modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway are limited in the current literature, this compound is recognized as an inhibitor of protein kinases wikipedia.org. This general inhibitory action suggests a potential for indirect or direct influence on kinase cascades like MAPK, which are central to various cellular responses, including inflammation, proliferation, and apoptosis. For instance, (-)-argemonine (B1200896) was identified as a component in a mixture (TIS) that demonstrated improvements in neuroinflammation by reducing inflammatory factors and decreasing microglial activation, processes where the MAPK signaling pathway plays a pivotal role nih.gov. Furthermore, other alkaloids found in Argemone species, such as berberine (B55584) and reticuline (B1680550), have been shown to modulate MAPK pathways, indicating a broader class effect among these plant-derived compounds wikipedia.orgresearchgate.netuni.lu.

Research indicates that this compound, as a component of Argemone mexicana extracts, significantly impacts the activity of transcription factors, notably the Nuclear Factor-kappa B (NF-κB) pathway. Argemone mexicana extracts have been observed to reduce inflammation by suppressing the NF-κB signaling pathway and decreasing the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. Specifically, the ethanolic extract of Argemone mexicana leaves led to a significant reduction in TNF-α secretion and the activity of the NF-κB (p65 subunit) signaling pathway in a dose-dependent manner, which is crucial in cancer development and inflammation nih.govguidetopharmacology.org. Network pharmacology and proteomics analyses have also predicted that a mixture containing (-)-argemonine targets TNF, IL-1β, and IκBKB, leading to reduced inflammatory factors and decreased microglial activation, further implicating its role in NF-κB pathway modulation nih.govthegoodscentscompany.com. The modulation of the NF-κB-p65 transcription factor by Argemone mexicana phytochemicals has been correlated with the involvement of the PI3K-Akt pathway uni.lu.

Table 1: this compound's Influence on NF-κB Pathway and Associated Inflammatory Markers

| Compound/Extract | Cell Line/Model | Observed Effect on NF-κB Pathway | Associated Inflammatory Markers | References |

| Argemone mexicana ethanolic extract | Skin cancer (A431), Colon cancer (COLO 320DM) cell lines, Cancer-induced mouse model | Significant reduction in NF-κB (p65 subunit) signaling pathway regulation (dose-dependent) | Reduced TNF-α, IL-6, IL-1β | nih.govguidetopharmacology.orguni.lu |

| (-)-Argemonine (in TIS mixture) | LPS-injected C57BL/6 J mice (neuroinflammation model) | Predicted target of IκBKB (component of NF-κB pathway) | Reduced IL-1β, TNF-α, IL-6, iNOS | nih.govthegoodscentscompany.com |

Current scientific literature provides limited direct evidence specifically detailing this compound's influence on cellular transport systems. While general mechanisms of cellular transport, including passive diffusion, facilitated diffusion, and active transport, are well-understood as fundamental processes for maintaining cellular homeostasis and regulating the movement of molecules across membranes chem960.comchem960.comwikipedia.orgwikipedia.orgfishersci.ca, specific studies linking this compound to the modulation of these transport mechanisms were not prominently found in the conducted searches.

This compound’s Influence on Cellular Processes (in vitro models)

Beyond its interactions with signaling pathways, this compound has demonstrated significant effects on fundamental cellular processes, particularly in in vitro models relevant to cancer biology.

This compound has shown promising activity in regulating cell proliferation and inducing apoptosis in various cancer cell lines. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, positioning it as a potential candidate for anticancer therapy wikipedia.org. Studies involving the Fag-7A fraction, which contains this compound, demonstrated anti-proliferative activity against M12.C3F6 murine B-cell lymphoma and HeLa human cervix carcinoma cell lines ontosight.ai. Morphological changes indicative of apoptosis, such as condensation of the nucleus and cytoplasm, and the formation of apoptotic bodies, were observed in HeLa cells treated with this fraction. Similarly, extracts from Argemone mexicana have been shown to reduce cancer cell proliferation and induce apoptosis, suggesting that this compound contributes to these effects.

In addition to apoptosis, this compound has been observed to modulate autophagy, another crucial cellular process involved in cell death and survival. In the M12.C3F6 cell line, exposure to the this compound-containing Fag-7A fraction resulted in the observation of autophagic vacuoles and degradation of cytoplasm contents, which are characteristic morphological changes associated with cell death by autophagy. This finding suggests that this compound can induce autophagic cell death alongside or in conjunction with apoptotic mechanisms.

Table 2: this compound's Influence on Cell Proliferation, Apoptosis, and Autophagy in In Vitro Models

| Compound/Extract | Cell Line | Observed Effect | Key Findings/Morphological Changes | References |

| This compound | Cancer cells (general) | Induces apoptosis and cell cycle arrest | - | wikipedia.org |

| Fag-7A fraction (containing this compound) | M12.C3F6 (murine B-cell lymphoma) | Anti-proliferative activity, induces autophagy | Autophagic vacuoles, degradation of cytoplasm contents | ontosight.ai |

| Fag-7A fraction (containing this compound) | HeLa (human cervix carcinoma) | Anti-proliferative activity, induces apoptosis | Condensation of nucleus and cytoplasm, apoptotic body formation | ontosight.ai |

| Argemone mexicana extracts | Human hepatocellular carcinoma (HepG2) | Reduces cancer cell proliferation, induces apoptosis | - |

This compound's Role in Cellular Differentiation

Specific mechanistic studies focusing solely on this compound's direct role in cellular differentiation are not extensively documented in the currently available literature. While Argemone mexicana, the plant from which this compound is derived, has been explored for various biological activities, direct evidence attributing specific cellular differentiation effects to this compound itself is limited. Cellular differentiation is a complex biological process influenced by factors such as gene expression, environmental cues, cell signaling, and protein post-translational modifications. nih.govnih.gov Although some studies on Argemone mexicana extracts have indicated effects on cell proliferation and differentiation, these are often attributed to the collective phytochemical composition rather than isolated this compound. nih.govfrontiersin.org

This compound as a Ligand for Specific Molecular Targets (pre-clinical)

Pre-clinical investigations have identified this compound as a ligand for several molecular targets, primarily through its inhibitory effects on various enzymes. nih.govfrontiersin.org This targeting capability suggests its potential in modulating specific biochemical pathways.

Receptor Binding and Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Prolyl Oligopeptidase)

This compound has demonstrated inhibitory activity against key enzymes, including cholinesterases and prolyl oligopeptidase. Specifically, it has been identified as a potential inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govfrontiersin.org Furthermore, studies have shown this compound's capacity to inhibit recombinant prolyl oligopeptidase. frontiersin.org While the inhibitory effects are established, detailed mechanistic insights into the precise nature of this compound's binding (e.g., competitive, non-competitive, or allosteric) and the specific residues involved in these enzyme inhibition mechanisms are not extensively elaborated in the available pre-clinical research. This compound is also recognized as a protein kinase inhibitor.

Protein-Protein Interaction Modulation

Research indicates this compound's involvement in the modulation of protein-protein interactions (PPIs). Notably, this compound has been mentioned in the context of modulating the interaction between mutant TP53 and wild-type BRCA1, suggesting a potential role in cancer therapeutic strategies by interfering with critical protein complexes. frontiersin.org Additionally, phytochemicals present in Argemone mexicana, including this compound, have been correlated with the modulation of the NF-κB-p65 transcription factor through protein-protein interaction analysis, impacting pathways such as PI3K-Akt signaling. This suggests that this compound, as a constituent of the plant, may contribute to the regulation of cellular processes by influencing the formation or stability of protein complexes.

This compound’s Effects on Mitochondrial Function and Bioenergetics

Emerging research suggests this compound's influence on mitochondrial function and cellular bioenergetics. This compound has been noted in the context of affecting mitochondria, particularly in its role as a protein kinase inhibitor. There is also an indication that this compound, or related pavine (B1216701) and isopavine alkaloids, may influence mitochondrial ATPase activity. While these connections highlight a potential impact on cellular energy metabolism, detailed data specifically outlining the precise mechanisms of this compound's effects on mitochondrial bioenergetics, such as oxygen consumption rates, ATP production, or membrane potential, are not extensively detailed in the provided search results.

Immunomodulatory Research of this compound (mechanistic focus)

Argemone mexicana, the plant source of this compound, has been reported to possess immunomodulatory properties. nih.govfrontiersin.org Extracts from Argemone mexicana have demonstrated effects such as immunosuppression, inhibition of lymphoproliferation, and modulation of cytokine production, including the inhibition of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFNγ), and the induction of interleukin-10 (IL-10). nih.gov While this compound is a known phytochemical constituent of Argemone mexicana and is recognized for its "curative actions," specific mechanistic details attributing these immunomodulatory effects directly and solely to this compound are not explicitly provided in the available mechanistic research. The observed immunomodulatory actions of the plant are likely a result of the synergistic effects of its diverse phytochemical composition.

Neuropharmacological Mechanisms of this compound (pre-clinical, in vitro/in vivo)

Table 1: Key Molecular Targets and Inhibitory Activities of this compound

| Target Type | Specific Target | Observed Activity | Reference |

| Enzyme | Acetylcholinesterase (AChE) | Inhibition | nih.govfrontiersin.org |

| Enzyme | Butyrylcholinesterase (BChE) | Inhibition | nih.govfrontiersin.org |

| Enzyme | Prolyl Oligopeptidase | Inhibition | frontiersin.org |

| Enzyme | Protein Kinases | Inhibition | |

| Protein-Protein Interaction | Mutant TP53 / Wild-type BRCA1 | Modulation | frontiersin.org |

| Protein-Protein Interaction | NF-κB-p65 transcription factor (via Argemone mexicana phytochemicals) | Modulation | |

| Mitochondria | Mitochondrial ATPase | Potential Effect |

Advanced Analytical Methodologies for Argemonine Research

Chromatographic Techniques for Argemonine Isolation and Quantification (research applications)

Chromatographic methods are fundamental for separating this compound from complex natural extracts and for its subsequent quantification. These techniques leverage differential affinities of compounds for stationary and mobile phases to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are indispensable tools in the research of this compound due to their efficiency, precision, and versatility in separating and quantifying chemical substances in mixtures plantaedb.comuni.luctdbase.orgwikipedia.org. HPLC, developed in the late 20th century, significantly enhanced traditional liquid chromatography by using high-pressure pumps to propel the mobile phase through densely packed columns, leading to improved speed, resolution, and sensitivity wikipedia.org. UPLC emerged as a further advancement, utilizing even smaller particle sizes (typically less than 2 µm) in the column packing material, which allows for significantly higher pressures and, consequently, greater efficiency, speed, and resolution compared to conventional HPLC ctdbase.orgwikipedia.orgmpg.de.

In pharmaceutical development and natural product analysis, both HPLC and UPLC are routinely employed for tasks such as impurity profiling, stability studies, and method development plantaedb.commitoproteome.org. For this compound research, these techniques are critical for the rapid screening of complex natural product libraries and for the precise quantification of this compound within extracts wikipedia.orgmpg.de. For instance, HPLC methods are used for the quantification and standardization of biologically active substances in extracts researchgate.net. UPLC's ability to achieve faster analysis times without compromising resolution makes it particularly advantageous for complex mixtures requiring high sensitivity, such as those encountered in metabolomics wikipedia.org. The analytical selectivity and sensitivity offered by UPLC-MS/MS systems further enhance the ability to quantify compounds even at low physiological levels, which is beneficial for detailed this compound analysis in various research contexts chem960.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely applied in this compound research, particularly for the identification and quantification of small molecular metabolites, including alkaloids cenmed.comuni.lu. This method is ideal for compounds with molecular weights typically less than 650 daltons, often requiring chemical derivatization to enhance their volatility for gas chromatography cenmed.com.

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) serves as a valuable technique for the isolation and partial purification of this compound and other natural products from crude extracts in research applications guidetopharmacology.orgmassbank.eu. This method is particularly useful for handling small quantities of samples and for obtaining a profile of components within natural extracts nih.gov.

In studies involving Argemone platyceras, repeated preparative TLC has been successfully employed for the isolation of various alkaloids, including (-)-argemonine (B1200896), along with (+)-laudanosine, protopine (B1679745), allocryptopine, (-)-platycerine, (-)-munitagine, and (-)-northis compound nih.govnih.gov. The process typically involves applying the crude extract as a thin, horizontal line on a full-size TLC plate with a thick layer of silica (B1680970) nih.gov. Separation is achieved by developing the plate in an appropriate solvent system. For instance, a solvent system of cyclohexane (B81311) + diethylamine (B46881) (9:1) has been used for the isolation of compounds from Argemone platyceras extracts nih.gov. After development, the separated bands, often visualized by UV light, are scraped off the plate, and the compound is eluted from the silica using a suitable polar solvent nih.gov. Preparative TLC is recognized for its multifunctionality, cost-effectiveness, and compatibility with various sample types, making it a practical solution for isolating bioactive compounds from diverse natural sources massbank.eu.

A typical solvent system used for preparative TLC in alkaloid isolation from Argemone platyceras is presented in the table below:

| Solvent System Components | Ratio (v/v) | Application |

| Cyclohexane (C₆H₁₂) | 9 | Mobile Phase |

| Diethylamine (Et₂NH) | 1 | Mobile Phase |

| Result | Isolation of Alkaloids (e.g., this compound) nih.gov |

Spectroscopic Methods in this compound Research

Spectroscopic methods are essential for confirming the chemical structure of this compound and for its identification and quantification, providing detailed insights into its molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

In this compound research, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR experiments are routinely performed researchgate.netnih.gov. Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple Quantum Coherence (HMQC), Distortionless Enhancement by Polarization Transfer (DEPT), and Correlation Spectroscopy (COSY), are employed to establish correlations between different nuclei and confirm complex structural assignments researchgate.net. For example, the chemical structures of this compound and other isolated alkaloids from Argemone platyceras have been elucidated and confirmed through comprehensive spectroscopic analysis, including NMR, and by comparison with existing literature data nih.govresearchgate.netscience.govnlk.cz. NMR is also utilized to confirm the identity and purity of synthesized compounds and to study reaction mechanisms uni.lu. The purity of isolated compounds, including this compound, is often determined to be above 95% based on their ¹H-NMR spectra nih.gov.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound by determining its molecular weight and providing characteristic fragmentation patterns fishersci.ca. When coupled with chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), MS provides highly accurate and sensitive data for compound analysis researchgate.netwikipedia.orgnih.gov.

In the context of this compound research, MS is routinely used to confirm the chemical structures of isolated alkaloids wikipedia.orgnih.govnih.gov. For instance, after chromatographic separation, the isolated this compound, along with other alkaloids like protopine and allocryptopine, undergoes spectrometric analysis (including ESI-MS) to confirm its identity and purity nih.govnih.gov. The fragmentation pathway of specific alkaloid types, such as pavinane alkaloids (to which this compound belongs), can be used for their identification via GC-MS wikipedia.org. High-resolution mass spectral (HR-MS) analysis is also employed for the determination of chemical structures of isolated substances, providing precise mass measurements that aid in elemental composition determination researchgate.net. MS instruments, particularly those capable of high mass accuracy like Orbitrap, are crucial for identifying peptides and proteins, and by extension, small molecules like this compound, by applying stringent mass cutoffs during data analysis fishersci.ca. This allows for the confident identification and quantification of this compound in various research samples.

Compound Names and PubChem CIDs

Computational and in Silico Approaches in Argemonine Research

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a larger molecule, typically a protein (receptor). This technique simulates the physical interactions between the ligand and the target, evaluating factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions to estimate binding strength and stability. Molecular dynamics (MD) simulations extend this analysis by providing a time-dependent view of the molecular system, allowing for the study of conformational changes, flexibility, and the stability of ligand-receptor complexes over time openaccessjournals.comopenaccessjournals.commdpi.com. This dynamic perspective is crucial for understanding the true binding mechanisms and identifying stable interactions nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Argemonine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that establishes mathematical relationships between a compound's chemical structure and its biological activity srmist.edu.inresearchgate.net. By correlating physicochemical properties or structural features (descriptors) with observed biological effects, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural requirements for optimal activity mdpi.comresearchgate.netmlsu.ac.in. This approach is vital for lead optimization and the rational design of derivatives with improved efficacy.

Research involving this compound has included QSAR studies, particularly on its derivatives. Mentions of QSAR analyses for "hybrid molecules" including this compound, allocryptopine, and (-)-platycerine, in relation to their anti-proliferative activity, indicate that efforts have been made to understand how structural modifications influence their biological effects rasalifesciences.comarxiv.org. However, specific QSAR equations, the types of molecular descriptors used, or the quantitative activity data for this compound derivatives were not detailed in the provided search results. Generally, QSAR models are validated using statistical parameters such as R² (coefficient of determination) and Q² (cross-validated R²), with higher values indicating better predictive ability mdpi.comnih.gov.

Pharmacophore Modeling for Rational Design of this compound Analogues

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are essential to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response rasalifesciences.comnih.gov. Pharmacophore modeling involves identifying these critical features and their spatial arrangement, which can then be used as a 3D query to search chemical databases for new compounds with similar activity or to guide the rational design of novel analogues openaccessjournals.comresearchgate.netrasalifesciences.comarxiv.org. This approach is particularly valuable when the 3D structure of the target protein is unknown (ligand-based pharmacophore modeling) or to extract key interaction information from known protein-ligand complexes (structure-based pharmacophore modeling) openaccessjournals.comrasalifesciences.com.

While the concept of pharmacophore modeling is widely applied in drug design nih.gov, direct evidence or detailed descriptions of pharmacophore models specifically generated for this compound or its direct analogues for rational design purposes were not explicitly found in the search results. One mention indirectly links "this compound (XI)" to an "Advanced Pharmacophore Model of Non-Competitive AMPA Antagonist 2,3-benzodiazepines" mdpi.com, but this does not imply a pharmacophore model of this compound for designing its analogues. In general, pharmacophore models often consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR) openaccessjournals.comarxiv.orgnih.gov.

Cheminformatics and Virtual Screening Applications in this compound Discovery

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address problems in chemistry, particularly in the management, analysis, and interpretation of chemical data openaccessjournals.comfrontiersin.org. Virtual screening (VS), a core application of cheminformatics, involves computationally screening large libraries of chemical compounds to identify those most likely to interact with a biological target openaccessjournals.comfrontiersin.orgmdpi.comnih.gov. This process significantly reduces the time and cost associated with traditional high-throughput experimental screening mdpi.comschrodinger.com. Virtual screening can be ligand-based (using known active molecules to find similar compounds) or structure-based (relying on the 3D structure of the target protein and docking algorithms) openaccessjournals.comfrontiersin.org.

While cheminformatics and virtual screening are extensively used in drug discovery to identify novel chemical entities and prioritize promising candidates nih.govfrontiersin.orgnih.gov, specific applications or detailed outcomes of virtual screening campaigns where this compound was either a query compound or a discovered hit were not found in the search results. The broad utility of these approaches suggests that this compound, as a natural product alkaloid, could be a subject for future cheminformatics studies to explore its chemical space, identify novel analogues, or predict its interactions with a wide range of biological targets.

Future Directions and Emerging Research Avenues for Argemonine

Exploration of Undiscovered Biological Activities and Mechanisms

The exploration of Argemonine's biological activities and underlying mechanisms remains a significant area of focus. While Argemone mexicana extracts exhibit a broad spectrum of effects, including antibacterial, antifungal, anti-inflammatory, antioxidant, anticancer, and antidiabetic properties, the specific contributions and mechanisms of isolated this compound are still being thoroughly investigated nih.gov.

Current research indicates this compound possesses cytotoxic properties, positioning it as a potential chemotherapeutic agent against certain cancers wikipedia.org. Studies have demonstrated its anti-proliferative activity on various cancer cell lines, including M12.C3F6 murine B-cell lymphoma, RAW 264.7 macrophage, and HeLa human cervix carcinoma cells fishersci.ca. This activity is particularly promising for future anticancer drug development fishersci.ca. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential in targeted cancer therapy cenmed.com. Furthermore, research suggests that this compound may interact with specific receptors or enzymes involved in cancer proliferation and inflammation wikipedia.org.

Beyond its anticancer potential, this compound has been identified as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase wikipedia.org. Its presence has also been noted in metabolomics analyses of Aconitum pendulum samples, which have demonstrated anti-inflammatory and analgesic properties researchgate.net. Another notable finding is this compound's ability to inhibit the growth of Mycobacterium tuberculosis H37Rv by affecting the activity of ATP-dependent MurE ligase, a crucial enzyme in cell wall peptidoglycan biosynthesis royalsocietypublishing.org. Despite these findings, the precise mechanisms of action for some of this compound's reported activities, such as its anti-inflammatory or hepatoprotective effects, are not yet fully understood, necessitating further research uni.lu.

Development of Advanced this compound Delivery Systems for Research Applications (e.g., targeted cellular studies)

The development of advanced delivery systems for this compound in research applications is crucial for enhancing its efficacy and specificity in targeted cellular studies. While direct mentions of complex delivery systems like nanoparticles or liposomes for this compound are not extensively detailed in current literature, the potential for such advancements is evident given its biological activities.

One chemical property that could be leveraged for improved delivery is this compound's ability to form salts with acids, which may enhance its solubility and bioavailability for pharmacological applications wikipedia.org. This chemical modification represents a foundational step towards optimizing its research utility. The broader field of targeted cellular studies, exemplified by approaches like using arginine-degrading enzymes for targeted cancer cell metabolism, underscores the importance of precise compound delivery to specific cellular environments cdutcm.edu.cn. Future research could explore encapsulating this compound within biocompatible carriers to facilitate targeted delivery to specific cell types or tissues, thereby minimizing off-target effects and maximizing its impact in in vitro and in vivo research models. Such systems would enable more controlled and precise investigations into this compound's mechanisms at a cellular level.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Studies

The integration of omics technologies—genomics, proteomics, and metabolomics—offers powerful avenues for a comprehensive understanding of this compound's effects and its role in biological systems.

Metabolomics: This technology has already proven valuable in this compound research. This compound has been identified in metabolomics analyses of various plant extracts, including Aconitum pendulum and Argemone mexicana researchgate.netdergipark.org.trresearchgate.netuni.luwikipedia.org. Metabolomics can be utilized to map the metabolic changes induced by this compound in biological systems or to identify metabolic markers in plants that produce it researchgate.net. For instance, LC/MS studies of Argemone mexicana extracts, which contain this compound, have been instrumental in identifying anti-cancerous phytoconstituents dergipark.org.trresearchgate.net. Furthermore, targeted metabolite profiling, often combined with expressed sequence tag (EST) databases, has aided in identifying novel N-methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids, a class to which this compound belongs labsolu.ca.

Proteomics: Proteomic approaches are vital for deciphering the protein targets and pathways influenced by this compound. Studies involving extracts containing this compound have employed proteomics to predict and identify key proteins implicated in neuroinflammation pathways, such as TNF, NF-κB2, NF-κBIA, and TLR4 latoxan.comthegoodscentscompany.com. Quantitative proteomics can provide insights into protein modifications and regulatory changes in response to this compound exposure nih.gov. Research within the Papaveraceae family, which includes Argemone species, has explored proteomic investigations to uncover potential applications in the pharmaceutical industry labsolu.ca.

Genomics: While less directly highlighted for this compound itself, genomics plays a crucial role in understanding the biosynthetic pathways of alkaloids like this compound. The biosynthesis of tetrahydroisoquinoline (THIQ) alkaloids, including this compound, is not yet fully elucidated, suggesting that future genomic studies could uncover new biosynthetic pathways bidd.group. Comparative genomics has been applied to analyze the distribution patterns of gene clusters involved in secondary metabolism in other organisms, providing a framework for exploring natural products. Genomic studies could help identify the genes responsible for this compound synthesis in plants and potentially enable biotechnological approaches for its production or modification.

Challenges and Opportunities in this compound Research

Research into this compound presents both significant challenges and compelling opportunities that shape its future trajectory.

Challenges: One primary challenge is the scarcity of comprehensive biological studies specifically on isolated this compound, meaning its full spectrum of biological activities has not yet been definitively determined fishersci.ca. While Argemone mexicana has a history of traditional medicinal use, its inherent toxicity, particularly in its seeds and oil, poses a challenge when studying the compound and developing it for applications nih.gov. Understanding the precise mechanisms of action for some of this compound's reported effects remains an area requiring further elucidation uni.lu. In terms of synthesis, challenges exist in the total synthesis of tetrahydroisoquinoline alkaloids like this compound, particularly in achieving regioselective addition bidd.group.

Opportunities: Despite these challenges, this compound offers substantial opportunities for scientific advancement. Its cytotoxic properties make it a promising candidate for development as a chemotherapeutic agent against certain cancers wikipedia.orgcenmed.com. The anti-proliferative activity observed on various cancer cell lines shows significant potential for future studies in anticancer drug discovery fishersci.ca. This compound's ability to selectively target cancer cells positions it as a valuable addition to the array of cancer-fighting compounds cenmed.com. Furthermore, there is an opportunity to develop new drugs that harness this compound's natural therapeutic effects, particularly those related to reducing oxidative stress nih.gov. The application of modern chemical methods and novel technologies in its synthesis can provide more efficient routes for its production bidd.group. Continued research into its role in neuroinflammation pathways also represents a promising avenue for therapeutic development latoxan.com. A more complete understanding of this compound's effects on human health and disease is a critical opportunity for future research wikipedia.org.

Cross-Disciplinary Approaches to this compound Research

Cross-disciplinary approaches are indispensable for comprehensively understanding this compound and unlocking its full potential. This research paradigm involves the integration of two or more scientific disciplines to address complex problems that extend beyond the scope of a single field. Such collaborative efforts can accelerate innovation and lead to more holistic findings.

For this compound research, this entails combining expertise from various fields:

Chemistry: Essential for the synthesis, structural modification, and analysis of this compound, including understanding its chemical reactions like benzoylation, oxidation, and salt formation, which can influence its properties wikipedia.org.

Biology and Pharmacology: Crucial for elucidating this compound's diverse biological activities, detailed mechanisms of action, and interactions at the cellular and molecular levels wikipedia.orgfishersci.cacenmed.comwikipedia.org.

Computational Science (e.g., Bioinformatics, Chemoinformatics, Molecular Docking): Plays a vital role in predicting potential biological targets, mapping pathways, and simulating molecular interactions. Techniques like network pharmacology are already being integrated into metabolomics and proteomics studies to analyze the effects of compounds, including those related to this compound dergipark.org.trlatoxan.comthegoodscentscompany.com. Molecular docking, as seen with other Argemone alkaloids, can be used to screen for inhibitors against specific biological targets.

Plant Science and Ethnobotany: Provides foundational knowledge regarding this compound's natural sources, its biosynthesis within plants, and traditional uses, which can guide modern pharmacological investigations nih.gov.

Biotechnology: Can contribute to developing sustainable methods for this compound production, potentially through engineered biological systems, and for creating modified derivatives with enhanced properties.

The inherent complexity of natural products like this compound and their multifaceted mechanisms of action necessitate such integrated, cross-disciplinary collaboration to advance research and development effectively.

Q & A

Q. What are the established protocols for isolating and characterizing Argemonine from plant sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) to confirm the isoquinoline backbone and substituents. Purity (>95%) is validated using HPLC with UV detection at 254 nm, as demonstrated in studies on Argemone gracilenta . Reproducibility requires adherence to protocols for plant material authentication and solvent selection .

Q. Which spectroscopic techniques are most reliable for confirming this compound’s identity and purity?

Combined ¹H-NMR and ¹³C-NMR are critical for identifying this compound’s isoquinoline structure, with characteristic peaks for methoxy groups and aromatic protons. GC-MS further confirms molecular weight and fragmentation patterns. Purity is quantified via HPLC retention time consistency and integration of chromatogram peaks. Cross-referencing spectral data with literature values ensures accuracy .

Q. What in vitro models are commonly used to study this compound’s biological activity?

Studies often use cancer cell lines (e.g., HeLa, M12.C3F6) to assess anti-proliferative effects. Morphological changes (e.g., apoptotic nuclear condensation or autophagic vacuolization) are monitored via microscopy. Dose-response experiments (e.g., 10–100 µM for 48 hours) and viability assays (MTT or trypan blue exclusion) are standard .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s apoptotic vs. autophagic effects across studies?

Discrepancies may arise from cell line-specific responses. For example, HeLa cells exhibit apoptosis (nuclear fragmentation), while M12.C3F6 cells show autophagy (lysosomal vacuolization). To resolve this, researchers should:

Q. What methodological considerations are critical when designing enzyme inhibition assays for this compound’s prolyl oligopeptidase (POP) activity?

Key steps include:

- Concentration gradients : Use a logarithmic range (e.g., 10⁻⁸ to 10⁻¹ M) to establish dose dependency.

- Controls : Include known POP inhibitors (e.g., Z-Pro-Prolinal) and blank reactions.

- Data analysis : Apply linear regression to calculate IC₅₀ values from activity-concentration curves, as shown in POP inhibition studies .

Q. How should researchers optimize experimental conditions to minimize variability in this compound’s bioactivity data?

- Standardize cell culture conditions (e.g., passage number, serum concentration).

- Use freshly prepared this compound solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Validate assays with internal controls (e.g., staurosporine for apoptosis induction) .

Q. What strategies can address challenges in quantifying this compound’s autophagic vs. cytotoxic effects?

- Combine microscopy with flow cytometry for Annexin V/PI staining to differentiate apoptosis from necrosis.

- Use lysosomal inhibitors (e.g., chloroquine) to amplify autophagic flux signals.

- Quantify autophagy markers (e.g., p62 degradation via ELISA) alongside cytotoxicity assays .

Data Analysis & Reproducibility

Q. How can researchers validate the reproducibility of this compound’s anti-proliferative effects across laboratories?

- Share raw data (e.g., microscopy images, HPLC chromatograms) as supplementary material.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting.

- Replicate experiments using identical cell lines and this compound batches, as emphasized in reproducibility guidelines .

Q. What statistical approaches are recommended for analyzing concentration-dependent enzyme inhibition by this compound?

- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves.

- Report IC₅₀ values with 95% confidence intervals.

- Compare slopes and maxima between this compound and reference inhibitors to assess potency .

Experimental Design & Ethics

Q. How should researchers design studies to explore this compound’s dual roles in apoptosis and autophagy?

Q. What ethical and practical considerations apply when sourcing this compound from plant materials?

- Obtain permits for plant collection under the Nagoya Protocol.

- Authenticate species via DNA barcoding to prevent misidentification.

- Document extraction yields to assess sustainability for future studies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.